Paynantheine
Overview
Description
Paynantheine is a minor alkaloid found in the plant Mitragyna speciosa, commonly known as kratom. Alkaloids are naturally occurring compounds that contain nitrogen atoms and exhibit a wide range of biological activities. This compound is structurally related to mitragynine, the major alkaloid in kratom, and is considered one of the more abundant alkaloids in the plant. Despite its lower concentration compared to mitragynine, this compound has garnered interest due to its potential analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paynantheine involves several steps, starting from 4-methoxytryptamine. One of the key steps in the synthesis is the enantioselective thiourea-catalyzed Pictet-Spengler reaction, which forms the tetrahydro-β-carboline ring. This is followed by a palladium-catalyzed Tsuji-Trost allylic alkylation to close the D-ring . The overall synthetic route includes nine steps and requires specific reaction conditions, such as the use of enantioselective catalysts and controlled temperatures .
Industrial Production Methods
the extraction of alkaloids from kratom leaves typically involves solvent extraction methods, such as rapid solvent extraction and ultrasound-assisted extraction . These methods are used to isolate and purify the alkaloids from the plant material.
Chemical Reactions Analysis
Types of Reactions
Paynantheine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Paynantheine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology and medicine, this compound is of interest due to its analgesic properties and its ability to interact with opioid receptors . It has been investigated for its potential use in pain management and as a therapeutic agent for opioid withdrawal .
Mechanism of Action
Paynantheine exerts its effects primarily through its interaction with opioid receptors. It acts as a competitive antagonist at the human mu-opioid receptor, blocking pain signals and providing analgesic effects similar to opioids . The compound’s mechanism of action involves binding to the receptor and preventing the activation of pain pathways. Additionally, this compound has been found to interact with serotonin receptors, contributing to its mood-enhancing properties .
Comparison with Similar Compounds
Paynantheine is structurally similar to other kratom alkaloids, such as mitragynine, 7-hydroxy mitragynine, speciogynine, and speciociliatine . Compared to mitragynine, this compound has a different stereochemistry, which may contribute to its unique pharmacological properties. While mitragynine is more abundant and has been studied extensively, this compound’s specific interactions with opioid and serotonin receptors make it a compound of interest for further research .
List of Similar Compounds
- Mitragynine
- 7-hydroxy mitragynine
- Speciogynine
- Speciociliatine
- Isothis compound
Conclusion
This compound is a fascinating alkaloid with potential applications in pain management and therapeutic research. Its unique chemical structure and interactions with opioid and serotonin receptors make it a valuable compound for scientific investigation. Further research is needed to fully understand its pharmacological properties and potential therapeutic uses.
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZKIGWXPPFMRG-CYSPOEIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904742 | |
Record name | Paynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-66-9, 1346-36-7 | |
Record name | Paynantheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAYNANTHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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